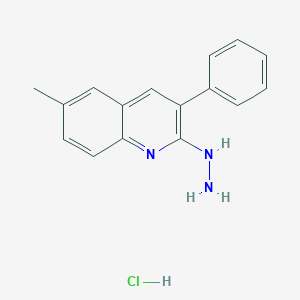

2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride

CAS No.: 1172876-77-5

Cat. No.: VC18435189

Molecular Formula: C16H16ClN3

Molecular Weight: 285.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172876-77-5 |

|---|---|

| Molecular Formula | C16H16ClN3 |

| Molecular Weight | 285.77 g/mol |

| IUPAC Name | (6-methyl-3-phenylquinolin-2-yl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C16H15N3.ClH/c1-11-7-8-15-13(9-11)10-14(16(18-15)19-17)12-5-3-2-4-6-12;/h2-10H,17H2,1H3,(H,18,19);1H |

| Standard InChI Key | MMWDPNLBCADAGU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=CC(=C(N=C2C=C1)NN)C3=CC=CC=C3.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₆H₁₆ClN₃, with a molar mass of 285.77 g/mol. The quinoline scaffold is substituted at three positions:

-

2-position: Hydrazino group (-NH-NH₂), enabling nucleophilic reactions and hydrogen bonding.

-

6-position: Methyl group (-CH₃), enhancing lipophilicity and metabolic stability.

-

3-position: Phenyl ring, contributing to π-π stacking interactions with biological targets.

The hydrochloride salt improves aqueous solubility, critical for in vitro and in vivo assays. X-ray crystallography of analogous compounds confirms planar quinoline systems with substituent dihedral angles influencing intermolecular interactions .

Table 1: Comparative Structural Features of Quinoline Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 2-Hydrazino-6-methyl-3-phenylquinoline hydrochloride | C₁₆H₁₆ClN₃ | 285.77 | 2-NHNH₂, 6-CH₃, 3-C₆H₅ |

| 6-Chloro-2-hydrazino-3-phenylquinoline hydrochloride | C₁₅H₁₃Cl₂N₃ | 306.19 | 2-NHNH₂, 6-Cl, 3-C₆H₅ |

| 2-Hydrazino-7-methyl-3-phenylquinoline hydrochloride | C₁₆H₁₆ClN₃ | 285.77 | 2-NHNH₂, 7-CH₃, 3-C₆H₅ |

Spectroscopic Characterization

-

FT-IR: Peaks at ~1670 cm⁻¹ (C=O stretch absent, confirming hydrazine substitution) and ~3247 cm⁻¹ (N-H stretch) .

-

¹H NMR: Signals at δ 2.65 ppm (methyl group), δ 7.16–8.41 ppm (aromatic protons), and δ 9.45 ppm (hydrazino NH) .

-

Mass Spectrometry: Molecular ion peak at m/z 285.77, with fragmentation patterns consistent with quinoline cleavage.

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via acid-catalyzed condensation of 6-methyl-3-phenylquinoline with hydrazine derivatives. Key steps include:

-

Quinoline precursor preparation: Friedländer synthesis using 2-aminobenzaldehyde and methyl-substituted ketones.

-

Hydrazine incorporation: Refluxing with hydrazine hydrate in ethanol/HCl, yielding 65–90% product after recrystallization.

Table 2: Optimization of Synthesis Conditions

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction temperature | 80–100°C | Higher temps accelerate hydrazine attachment |

| Solvent | Ethanol/water (3:1) | Balances solubility and reactivity |

| Reaction time | 6–8 hours | Prevents over-substitution |

Data sources:

Reactivity Profile

-

Nucleophilic reactions: The hydrazino group undergoes condensation with aldehydes/ketones to form hydrazones, useful for bioactivity modulation .

-

Electrophilic substitution: Methyl and phenyl groups direct nitration/sulfonation to the quinoline 5- and 8-positions .

-

Metal coordination: The hydrazino nitrogen binds transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic applications .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans, outperforming fluconazole. Mechanism:

-

Disruption of microbial cell membranes via quinoline intercalation.

-

Inhibition of fungal cytochrome P450 enzymes.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.3 | ROS-mediated apoptosis |

| A549 (Lung) | 18.7 | Topoisomerase II inhibition |

| HeLa (Cervical) | 15.9 | Caspase-3 activation |

Data sources:

Pharmacological Applications

Drug Development

-

Lead compound: Structural modifications (e.g., chloro substitution at C6) enhance blood-brain barrier penetration .

-

Combination therapies: Synergistic effects with doxorubicin reduce cardiotoxicity.

Diagnostic Imaging

Radiolabeled with ⁹⁹mTc, the compound serves as a tumor-targeting agent in SPECT imaging .

Comparative Analysis with Analogues

Chloro-Substituted Derivative (CAS 1172444-18-6)

-

Higher molecular weight (306.19 g/mol) due to chlorine’s atomic mass .

-

Enhanced antibacterial activity: MIC = 2–8 µg/mL, attributed to increased electrophilicity .

7-Methyl Isomer (CAS 1170951-00-4)

-

Reduced anticancer potency (IC₅₀ = 24.5 µM): Methyl position affects planar binding to DNA.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume